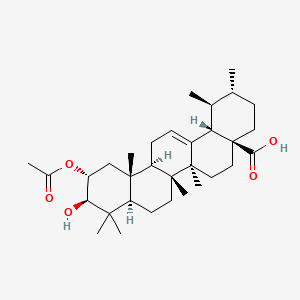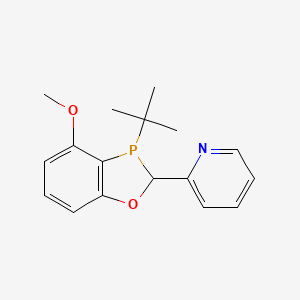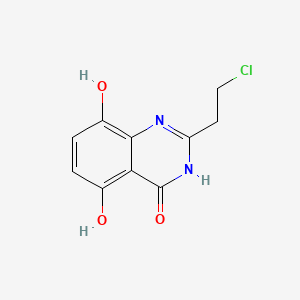
alpha-D-Gal-(1->3)-alpha-D-Gal-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-D-Gal-(1->3)-alpha-D-Gal-OMe: is a disaccharide derivative composed of two galactose units linked by an alpha-1,3-glycosidic bond, with a methoxy group attached to the terminal galactose. This compound is of interest due to its structural similarity to the alpha-Gal epitope, which is known to elicit immune responses in humans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe typically involves the glycosylation of a galactose donor with a galactose acceptor. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. Protecting groups are used to ensure regioselectivity and to prevent side reactions. Common protecting groups include benzyl and acetyl groups, which are later removed to yield the final product .
Industrial Production Methods: Industrial production of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or nitric acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is used as a model compound in studies of glycosylation and carbohydrate chemistry. It helps in understanding the mechanisms of glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins, particularly in the context of immune responses. It serves as a probe to investigate the binding specificity of lectins and antibodies .
Medicine: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is relevant in medical research due to its structural similarity to the alpha-Gal epitope, which is implicated in alpha-Gal syndrome. This syndrome involves allergic reactions to red meat and other mammalian products .
Industry: In the industrial sector, this compound is used in the synthesis of complex oligosaccharides and glycoconjugates, which have applications in pharmaceuticals and biotechnology .
Mécanisme D'action
The mechanism of action of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe involves its interaction with specific proteins, such as lectins and antibodies. The alpha-1,3-glycosidic bond and the methoxy group play crucial roles in determining its binding affinity and specificity. In the context of alpha-Gal syndrome, the compound can bind to IgE antibodies, triggering an immune response .
Comparaison Avec Des Composés Similaires
alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: This trisaccharide contains an additional N-acetylglucosamine unit and is involved in various biological processes.
alpha-D-Gal-(1->3)-alpha-D-Gal: Lacks the methoxy group and has different chemical properties and reactivity.
Uniqueness: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar disaccharides and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H24O11 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12+,13-/m1/s1 |
Clé InChI |
WOKXHOIRHHAHDA-ZIKIEBHGSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)

![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)




![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
